molecular formula C13H22N4O5 B042883 13-オキソ-1,4,7,10-テトラアザビシクロ[8.2.1]トリデカン-4,7-ジアセテート CAS No. 229312-33-8

13-オキソ-1,4,7,10-テトラアザビシクロ[8.2.1]トリデカン-4,7-ジアセテート

カタログ番号: B042883
CAS番号: 229312-33-8
分子量: 314.34 g/mol
InChIキー: JYSLQCINSTWPIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[821]tridecan-4-yl]acetic acid is a complex organic compound with the molecular formula C13H22N4O5 This compound is characterized by its unique bicyclic structure, which includes a tetrazabicyclo framework

科学的研究の応用

2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the tetrazabicyclo core, followed by the introduction of the carboxymethyl and acetic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

化学反応の分析

Types of Reactions

2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carboxyl or hydroxyl groups, while reduction may produce simpler amines or alcohols.

作用機序

The mechanism of action of 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.

類似化合物との比較

Similar Compounds

  • 1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid
  • 2,2′-(13-Oxo-1,4,7,10-tetraazabicyclo[8.2.1]tridecane-4,7-diyl)diacetic acid

Uniqueness

2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[821]tridecan-4-yl]acetic acid stands out due to its specific functional groups and the unique arrangement of atoms within its bicyclic structure

生物活性

13-Oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid (commonly referred to as 13-Oxo-TBA) is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metal ion chelation.

Structural Characteristics

The molecular formula of 13-Oxo-TBA is C13H22N4O5C_{13}H_{22}N_4O_5. Its structure features a bicyclic framework that includes four nitrogen atoms contributing to its chelating properties. The presence of diacetic acid moieties enhances its solubility and reactivity with various metal ions.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 13-Oxo-TBA, particularly in targeting cancer stem cells (CSCs). CSCs are known for their role in tumor initiation and resistance to conventional therapies.

  • Mechanism of Action :
    • Research indicates that 13-Oxo-TBA may downregulate critical oncogenes such as c-Myc, which is involved in cell proliferation and survival. The reduction of c-Myc expression leads to increased apoptosis in CSCs, suggesting a mechanism through which 13-Oxo-TBA exerts its anticancer effects .
    • In vitro assays demonstrated that treatment with varying concentrations of 13-Oxo-TBA resulted in decreased mammosphere formation and reduced viability of breast cancer cell lines, indicating its potential as a therapeutic agent against breast cancer .
  • Case Studies :
    • In a study involving MDA-MB-231 breast cancer cells, treatment with 200 μM of 13-Oxo-TBA reduced the population of CD44+^+/CD24^- cells (markers for CSCs) significantly from 96.5% to 70.7% . This reduction is critical as these markers are associated with poor prognosis in breast cancer patients.

Chelation Properties

Another significant aspect of 13-Oxo-TBA is its ability to act as a chelating agent for bi-trivalent metal ions, which has implications in both therapeutic and diagnostic applications.

  • Metal Ion Interaction :
    • The compound forms stable complexes with various metal ions, including gadolinium, which is used as a contrast agent in Magnetic Resonance Imaging (MRI). This property is attributed to the tetraazabicyclo structure that allows for effective coordination with metal ions .
  • Applications :
    • The chelating ability of 13-Oxo-TBA can be harnessed for targeted drug delivery systems or as part of radiopharmaceuticals in imaging techniques. Its design allows it to selectively bind to specific metal ions while minimizing toxicity .

Research Findings Summary

StudyFindings
In vitro study on MDA-MB-231 cellsReduced CSC markers and increased apoptosis at concentrations >200 μM
Chelation studiesEffective binding with gadolinium for MRI applications
Mechanistic studiesDownregulation of c-Myc leading to reduced cell proliferation

特性

IUPAC Name

2-[7-(carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O5/c18-11(19)9-14-1-2-15(10-12(20)21)4-6-17-8-7-16(5-3-14)13(17)22/h1-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLQCINSTWPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN2CCN(C2=O)CCN1CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。